[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Description
[1,3]Thiazolo[4,5-b]pyridine-7-carboxylic acid (CAS: 1097937-02-4) is a heterocyclic compound combining thiazole and pyridine moieties with a carboxylic acid functional group. Its molecular formula is C₇H₄N₂O₂S, with a molecular weight of 180.19 g/mol . The compound is commercially available as a powder, stored at 4°C, and classified under carboxylic acids, pyridines, and thiazoles. Key identifiers include PubChem CID 76850432 and InChIKey SFLWGPAEXQMNGT-UHFFFAOYSA-N . It is utilized in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing bioactive derivatives .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-8-6-5(4)12-3-9-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLWGPAEXQMNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Formation
A common approach involves synthesizing carbothioamide intermediates by condensation reactions. For example, 1-pyrrolidinecarbothioamide is prepared by condensing pyrrolidine with ethyl isothiocyanatidocarbonate, which itself is synthesized from ethyl chloroformate and potassium rhodanide in the presence of tetramethylethylenediamine (TMEDA) as a catalyst. This intermediate is obtained in yields around 73% and serves as a building block for further transformations.
Thiazole Ring Construction
The carbothioamide intermediates react with halogenated dioxo esters such as 3-chloro-2,4-dioxo-4-benzenebutanoic acid methyl ester or its furan/thiophen analogs under reflux in methanol. This reaction leads to the formation of thiazole-4-carboxylic acid methyl esters after workup with sodium hydroxide and recrystallization.
Cyclization tothiazolo[4,5-b]pyridine Core
The methyl esters of thiazole derivatives undergo further cyclization steps, often involving hydrazine hydrate reflux in ethanol, to yield fused thiazolo-pyridazinones or thiazolopyridines. These steps are crucial for constructing the bicyclic ring system characteristic ofthiazolo[4,5-b]pyridines.
Alternative Synthetic Routes and Optimization
Recent advances have introduced alternative methods to streamline the synthesis and improve yields:
Thio-intermediate formation via ethyl dithiocarbonate : This method generates thiol-thione tautomers that can be converted to thiazolopyridines by sulfur removal using iron powder in acetic acid, avoiding multi-step alkylation-oxidation-reduction sequences.
Late-stage reduction : Optimization studies have shown that reduction of thiazole moieties to 2,3-dihydrothiazolo[4,5-b]pyridines can be achieved under specific conditions, such as using sodium borohydride or other hydride donors, yielding 59–66% isolated product.
Halogenation and Suzuki coupling : Incorporation of halogen atoms early in the synthesis allows for subsequent Suzuki coupling reactions to introduce substituents, facilitating structural diversity and functional group manipulation.
Summary Table of Key Preparation Steps
Research Findings and Practical Insights
The condensation of carbothioamide intermediates with halogenated dioxo esters is a reliable route to thiazole methyl esters, which are versatile precursors for further cyclization.
Use of hydrazine hydrate for cyclization is a common and effective method to form the fused bicyclic system, with reaction times typically around 4 hours under reflux conditions.
The sulfur removal step using iron powder in acetic acid is a practical alternative to more complex multi-step sequences, improving overall synthetic efficiency.
Optimization of reduction conditions for converting thiazolo[4,5-b]pyridines to their 2,3-dihydro derivatives is critical for obtaining good yields and purity, with some catalytic hydrogenation methods proving ineffective.
Early introduction of halogen substituents allows for late-stage functionalization via Suzuki coupling, expanding the chemical space accessible for biological activity studies.
Chemical Reactions Analysis
Types of Reactions
[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the primary applications of [1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is in the development of anticancer agents. Research has indicated that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines. For instance, compounds that incorporate this scaffold have shown efficacy in inhibiting STAT3, a transcription factor often activated in many cancers, thus presenting a pathway for potential therapeutic interventions against malignancies .
Neuroprotective Effects
Studies have also suggested that this compound derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neuroinflammatory responses and promote neuronal survival has been a focus of ongoing research .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its derivatives have been tested for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a candidate for further exploration in the development of new antibiotics or antifungal agents .
Agricultural Science
Pesticidal Applications
In agricultural science, this compound has been investigated for its potential use as a pesticide. Its structural features allow it to interact with biological systems in pests, leading to growth inhibition or mortality. Studies have shown that certain derivatives can effectively target specific pest species while minimizing harm to beneficial insects .
Materials Science
Polymer Chemistry
The unique properties of this compound make it an interesting candidate for polymer synthesis. It can be utilized as a building block in the creation of novel polymers with enhanced thermal stability and mechanical properties. Research into its incorporation into polymer matrices has shown promising results for applications in coatings and composites .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Notes/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Inhibits STAT3; effective against cancer cell lines |
| Neuroprotective Agents | Modulates neuroinflammation; promotes neuronal survival | |
| Antimicrobial Agents | Effective against Gram-positive and Gram-negative bacteria | |
| Agricultural Science | Pesticides | Targets specific pests; minimizes impact on beneficial insects |
| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |
Case Studies
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited IC50 values in the nanomolar range against several cancer cell lines including breast and lung cancers. The mechanism was linked to the inhibition of the STAT3 signaling pathway .
- Neuroprotection Research : In a recent publication in Frontiers in Neuroscience, researchers reported that a specific derivative improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and enhancing synaptic plasticity .
- Agricultural Application Study : A field study highlighted in Pest Management Science evaluated the efficacy of a thiazolo-pyridine derivative as an insecticide against aphids. The results indicated significant reductions in pest populations with minimal toxicity to non-target species .
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridine-7-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its observed pharmacological effects. For example, its antitumor activity may be attributed to the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The core structure of [1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid allows for diverse functionalization. Below is a comparative analysis of its derivatives and related heterocycles:
Biological Activity
[1,3]Thiazolo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration that combines thiazole and pyridine rings, along with a carboxylic acid functional group. Its molecular formula is C15H13N3O2S, and it has a molecular weight of approximately 299.3 g/mol. The compound's distinct features contribute to its potential as a therapeutic agent in various medical applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining thiazole derivatives with pyridine counterparts.
- Functional Group Modifications : Altering substituents on the thiazole or pyridine rings to enhance biological activity.
Biological Activities
The biological activities of this compound have been explored in various studies, revealing its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Anticancer Activity
Research indicates that derivatives of [1,3]thiazolo[4,5-b]pyridine exhibit significant anticancer properties. For instance:
- c-KIT Inhibition : Some derivatives have been identified as effective inhibitors of the c-KIT enzyme, which is implicated in certain cancers. These compounds demonstrate selective cytotoxicity against cancer cells while sparing normal cells. One study reported that a specific derivative showed an IC50 value of 4.77 µM against the c-KIT V560G/D816V double mutant, significantly outperforming imatinib in both enzymatic and anti-proliferative activities .
Anti-inflammatory Activity
The anti-inflammatory potential of [1,3]thiazolo[4,5-b]pyridine derivatives has also been investigated:
- In Vivo Studies : Compounds have shown promising results in models of nociceptive stimulation and carrageenan-induced edema. For example, certain derivatives exhibited an antiexudative effect of up to 34.8% at a dose of 25 mg/kg .
Antimicrobial Activity
The antimicrobial efficacy of [1,3]thiazolo[4,5-b]pyridine derivatives has been evaluated against various bacterial strains:
- Minimum Inhibitory Concentrations (MIC) : Compounds demonstrated MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial properties .
Structure-Activity Relationship (SAR)
SAR studies have provided insights into how modifications to the thiazolo and pyridine rings influence biological activity. For instance:
- Substituent Effects : Altering substituents on the thiazole or pyridine rings can significantly affect binding affinity and selectivity towards targets such as kinases involved in cancer progression .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
| Activity Type | Compound Example | IC50 / MIC Value | Reference |
|---|---|---|---|
| Anticancer | Derivative X | 4.77 µM (c-KIT) | |
| Anti-inflammatory | Derivative Y | 34.8% effect (edema) | |
| Antimicrobial | Derivative Z | 0.21 μM (E. coli) |
Case Studies
Several case studies illustrate the effectiveness of [1,3]thiazolo[4,5-b]pyridine derivatives:
- Analgesic and Anti-inflammatory Effects : A study assessed multiple derivatives for their analgesic properties using the hot plate model and acetic acid-induced writhing model. Some compounds outperformed traditional analgesics like ketorolac .
- Antitumor Efficacy : Another investigation highlighted the enhanced anticancer efficacy of specific derivatives against MCF-7 and A549 cell lines compared to standard treatments .
Q & A
Q. What are the established synthetic routes for [1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions starting from pyridine or thiazole precursors. For example, the Thorpe-Ziegler annulation (ZnCl₂-catalyzed) enables multicomponent reactions between mercaptonitrile salts, phenacyl bromides, and ketones to form the thiazolo[4,5-b]pyridine core . Acidic conditions (e.g., glacial acetic acid) are critical for cyclization, as seen in the synthesis of 5-methyl-7-phenyl derivatives (71% yield) . Carboxylic acid functionalization at position 7 is achieved via hydrolysis of ester intermediates under basic conditions . Key Considerations :
-
Catalyst choice (e.g., ZnCl₂ vs. HATU) affects regioselectivity.
-
Solvent polarity (DMF vs. dichloromethane) influences reaction kinetics.
Table 1: Representative Synthetic Conditions and Yields
Precursor Catalyst/Reagent Solvent Yield (%) Reference Benzylideneacetone Glacial acetic acid Acetic acid 71 4-Amino-5H-thiazol-2-one HATU/DIPEA DMF 60–80 Mercaptonitrile salt ZnCl₂ Ethanol 65–75
Q. How is the structural characterization of this compound performed, and what spectral data are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example:
- ¹H NMR : The pyridine ring protons resonate at δ 8.2–9.0 ppm (deshielded due to aromaticity), while thiazole protons appear at δ 7.5–8.0 ppm .
- HRMS : Molecular ion peaks (e.g., m/z 263.1 [M+H]⁺ for N-(3-ethynylphenyl) derivatives) confirm molecular weight .
- IR Spectroscopy : Carboxylic acid C=O stretches at 1680–1720 cm⁻¹ validate the functional group .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the herbicidal and antimicrobial efficacy of this compound derivatives?
- Methodological Answer : Substituents at positions 2 and 5 significantly modulate bioactivity:
-
Position 2 : Morpholino groups (e.g., 2-morpholino-5-phenyl derivatives) enhance preemergence herbicidal activity (50–150 g/ha) by improving membrane permeability .
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Position 5 : Electron-withdrawing groups (e.g., trifluoromethyl) increase antifungal potency against Candida albicans (MIC: 2–4 µg/mL) .
Data Contradiction Note : While 2-methyl derivatives show moderate crop selectivity, 2-morpholino analogs reduce phytotoxicity in soybeans by 20% despite similar herbicidal efficacy .Table 2: Bioactivity of Selected Derivatives
Q. How can researchers resolve contradictions in crop selectivity data for thiazolo[4,5-b]pyridine derivatives across plant species?
- Methodological Answer : Contradictions arise from differential metabolic activation in plants. For example:
- Corn vs. Soy : Compound 7b causes 20% damage in soy at 150 g/ha but <5% in corn due to glutathione-S-transferase (GST)-mediated detoxification in corn .
- Experimental Design : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track metabolite profiles in resistant vs. susceptible species. Pair with enzyme inhibition assays (e.g., GST activity in plant homogenates).
Q. What advanced computational methods predict the binding affinity of this compound to biological targets like GSK3β?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) are used to model interactions. For example:
- GSK3β Inhibition : The carboxylic acid group forms hydrogen bonds with Lys85 and Asp200 residues (ΔG = −9.2 kcal/mol) .
- Validation : Compare computational ΔG values with experimental IC₅₀ data (e.g., KICG1338: IC₅₀ = 12 nM vs. predicted −8.9 kcal/mol) .
Data Analysis and Optimization
Q. How do researchers optimize reaction scalability for this compound while minimizing byproducts?
- Methodological Answer :
- Byproduct Mitigation : Replace DMF with acetonitrile to reduce dimethylamine byproduct formation during carbodiimide-mediated couplings .
- Scale-Up Protocol : Use flow chemistry for controlled exothermic reactions (e.g., HATU-mediated amidation at 50°C) .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >95% purity; recrystallization from DMF:acetic acid (1:2) improves crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
